4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid)

Catalog No.
S14187692
CAS No.
M.F
C44H30N4O8
M. Wt
742.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-a...

Product Name

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid)

IUPAC Name

2-amino-4-[3,6,8-tris(3-amino-4-carboxyphenyl)pyren-1-yl]benzoic acid

Molecular Formula

C44H30N4O8

Molecular Weight

742.7 g/mol

InChI

InChI=1S/C44H30N4O8/c45-35-13-19(1-5-27(35)41(49)50)31-17-32(20-2-6-28(42(51)52)36(46)14-20)24-11-12-26-34(22-4-8-30(44(55)56)38(48)16-22)18-33(25-10-9-23(31)39(24)40(25)26)21-3-7-29(43(53)54)37(47)15-21/h1-18H,45-48H2,(H,49,50)(H,51,52)(H,53,54)(H,55,56)

InChI Key

TXHGYDRHZAPEJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC(=C(C=C6)C(=O)O)N)C7=CC(=C(C=C7)C(=O)O)N)C8=CC(=C(C=C8)C(=O)O)N)N)C(=O)O

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) is a complex organic compound characterized by its unique pyrene core and multiple amino benzoic acid functionalities. The molecular formula of this compound is C44H30N4O8, with a molecular weight of approximately 742.73 g/mol . The structure features a pyrene unit substituted at the 1, 3, 6, and 8 positions with four 2-aminobenzoic acid groups, which contribute to its potential in various applications due to their ability to form hydrogen bonds and participate in coordination chemistry.

Research indicates that compounds featuring pyrene and amino benzoic acid derivatives exhibit notable biological activities. These include antimicrobial properties and potential applications in drug delivery systems due to their ability to interact with biological membranes. The presence of multiple functional groups enhances their binding affinity to biological targets, making them candidates for further pharmacological studies.

The synthesis of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) typically involves multi-step organic reactions. One common approach includes:

  • Formation of the Pyrene Core: This can be achieved through methods such as Suzuki coupling or other cross-coupling reactions involving pyrene derivatives.
  • Substitution with Aminobenzoic Acid: The introduction of 2-aminobenzoic acid groups can be performed via nucleophilic substitution reactions where the amino group attacks an electrophilic site on the pyrene derivative.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

The unique structure of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) lends itself to various applications:

  • Photonic Devices: Due to its fluorescent properties derived from the pyrene core.
  • Drug Delivery Systems: The amino groups can facilitate interactions with drug molecules or biological targets.
  • Sensors: Its ability to change fluorescence in response to environmental stimuli makes it suitable for sensor applications.

Studies on the interactions of this compound with metal ions and other small molecules are crucial for understanding its potential applications. For instance:

  • Metal Coordination: The carboxylic acid groups can coordinate with metal ions, forming metal-organic frameworks (MOFs) that enhance material properties for catalysis or gas storage.
  • Biomolecular Interactions: Investigating how this compound interacts with proteins or nucleic acids could reveal its utility in biochemical applications.

Several compounds share structural similarities with 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid). Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
1,3,6,8-Tetrakis(4-carboxyphenyl)pyreneC44H26O8Contains carboxylic acids instead of amines; used in MOFs
1,3,6,8-Tetrakis(p-benzoic acid)pyreneC44H26O8Similar structure but lacks amino groups; utilized in photonic applications
3,3′,3′′,3′′′′-(Pyrene-1,3,6,8-tetrayl)tetrabenzoic acidC44H26O8More benzoic acid substitutions; studied for enhanced fluorescence

Uniqueness

The uniqueness of 4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetrakis(2-aminobenzoic acid) lies in its combination of both amino and carboxylic functionalities on a rigid pyrene backbone. This dual functionality enhances its potential for diverse applications ranging from drug delivery systems to advanced materials science.

XLogP3

9.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

742.20636393 g/mol

Monoisotopic Mass

742.20636393 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-08-10

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